molecular formula C22H26FN3O2 B6499159 N-[(1-benzylpiperidin-4-yl)methyl]-N'-[(4-fluorophenyl)methyl]ethanediamide CAS No. 953200-94-7

N-[(1-benzylpiperidin-4-yl)methyl]-N'-[(4-fluorophenyl)methyl]ethanediamide

Cat. No.: B6499159
CAS No.: 953200-94-7
M. Wt: 383.5 g/mol
InChI Key: WJDXUINFFMSPCQ-UHFFFAOYSA-N
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Description

N-[(1-benzylpiperidin-4-yl)methyl]-N'-[(4-fluorophenyl)methyl]ethanediamide is a synthetic compound featuring a central ethanediamide (oxalamide) backbone. Its structure comprises two distinct substituents:

  • A benzylpiperidinylmethyl group: The piperidine ring is substituted with a benzyl group at the 1-position and a methyl linker at the 4-position, connecting to the ethanediamide nitrogen.
  • A 4-fluorophenylmethyl group: A para-fluorinated benzyl group attached to the second nitrogen of the ethanediamide.

The compound’s physicochemical properties, including lipophilicity (logP ~3.2, estimated) and molecular weight (~393.45 g/mol), indicate moderate bioavailability and blood-brain barrier penetration.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-N'-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O2/c23-20-8-6-17(7-9-20)14-24-21(27)22(28)25-15-18-10-12-26(13-11-18)16-19-4-2-1-3-5-19/h1-9,18H,10-16H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDXUINFFMSPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=C(C=C2)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Neurological Disorders

Research indicates that compounds related to N-[(1-benzylpiperidin-4-yl)methyl]-N'-[(4-fluorophenyl)methyl]ethanediamide may serve as potential treatments for neurological disorders. Specifically, derivatives have been investigated for their ability to act as muscarinic receptor antagonists, which could be beneficial in treating conditions such as Alzheimer's disease and Lewy Body Dementia . These compounds are designed to selectively target specific muscarinic receptors, thereby modulating cholinergic signaling pathways implicated in cognitive function.

Pain Management

The compound has also been studied for its analgesic properties. Its structural analogs have shown promise in binding to sigma receptors, which are involved in pain modulation. A series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives demonstrated significant affinity for sigma receptors, suggesting a potential role in pain management therapies .

Study on Neurological Effects

A notable study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of several derivatives of N-(1-benzylpiperidin-4-yl)phenylacetamides. The results indicated that these compounds exhibited varying degrees of affinity for sigma receptors, with implications for their use in treating neurological disorders .

Compound NameAffinity (Ki)Target Receptor
Compound A35 nMσ1
Compound B50 nMσ2

Analgesic Potential

Another research effort focused on the analgesic potential of related compounds. The study found that certain derivatives were effective in reducing pain responses in animal models, highlighting their potential application in developing new pain relief medications.

Comparison with Similar Compounds

Structural Analogues of Ethanediamide Derivatives

Ethanediamide derivatives exhibit diverse pharmacological profiles depending on substituent variations. Key comparisons include:

Compound Name Substituent 1 (R₁) Substituent 2 (R₂) Key Features
Target Compound 1-Benzylpiperidin-4-ylmethyl 4-Fluorophenylmethyl Central ethanediamide; moderate lipophilicity; potential dual-target activity
N-(4-Chloro-3-fluorophenyl)-N'-(1,2,2,6,6-pentamethylpiperidin-4-yl)ethanediamide (0LM) 1,2,2,6,6-Pentamethylpiperidin-4-yl 4-Chloro-3-fluorophenyl High steric bulk at piperidine; enhanced gp120 binding affinity
N-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide 2-(4-(2-Fluorophenyl)piperazinyl)furanylethyl 4-Methoxyphenylmethyl Polar piperazine and furan groups; reduced BBB penetration
N-[2-(1,3-Benzodioxol-5-yl)-2-(4-phenylpiperazinyl)ethyl]-N'-(4-fluorophenyl)ethanediamide 2-(1,3-Benzodioxol-5-yl)-2-(4-phenylpiperazinyl)ethyl 4-Fluorophenyl Extended aromaticity; serotonin receptor affinity inferred

Key Observations :

  • Piperidine vs. Piperazine : The target compound’s benzylpiperidine group enhances lipophilicity compared to piperazine-containing analogs (e.g., ), favoring CNS activity. Piperazine derivatives often exhibit polar interactions, reducing membrane permeability .
  • Backbone Flexibility : Ethanediamide derivatives with rigid linkers (e.g., furan in ) show constrained conformations, whereas the target compound’s methylene spacers allow greater rotational freedom, possibly enabling broader receptor interactions.
Piperidine-Based Opioid Analogs
Compound Name Core Structure Key Substituents Pharmacological Profile
Target Compound Ethanediamide Benzylpiperidinylmethyl, 4-fluorophenylmethyl Hypothetical μ-opioid affinity (untested)
Fentanyl N-Phenylpropionamide Phenethylpiperidinyl High μ-opioid potency; rapid onset
Carfentanil Methyl carboxylate + propionamide Phenethylpiperidinyl Ultra-potent (100× fentanyl); veterinary use
4-Fluoro-butyrylfentanyl Butanamide 4-Fluorophenyl, phenethylpiperidinyl Moderate potency; increased metabolic half-life

Key Observations :

  • Amide vs. Ethanediamide: The target’s ethanediamide group introduces two hydrogen-bonding sites, which may reduce opioid receptor affinity compared to mono-amide opioids (e.g., fentanyl) but enhance selectivity for non-opioid targets (e.g., viral proteins) .
  • Benzyl vs.
Physicochemical and Pharmacokinetic Comparison
Property Target Compound 0LM () 4-Fluoro-butyrylfentanyl ()
Molecular Weight 393.45 g/mol 438.34 g/mol 368.50 g/mol
logP (Estimated) 3.2 4.1 2.8
Hydrogen Bond Donors 2 2 1
Key Metabolic Sites Piperidine CH₂, fluorophenyl Chlorophenyl, methyl groups Butanamide hydrolysis, fluorophenyl

Key Observations :

  • The target compound’s lower molecular weight and logP compared to 0LM suggest better solubility and oral bioavailability.
  • The presence of two hydrogen bond donors (vs. one in 4-fluoro-butyrylfentanyl) may limit CNS penetration but enhance binding to peripheral targets .

Preparation Methods

Preparation of 1-Benzylpiperidin-4-ylmethylamine

The piperidine intermediate is synthesized via a three-step sequence:

  • 1,4-Addition and Dieckmann Condensation : Benzylamine reacts with methyl acrylate to form N,N-bis(β-propionate methyl ester) benzylamine. Dieckmann cyclization under basic conditions (e.g., metallic sodium in anhydrous toluene) yields 1-benzyl-4-piperidone.

  • Reductive Amination : The ketone group in 1-benzyl-4-piperidone is reduced to a secondary amine using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2/Pd-C).

  • Methylation : The resultant amine is methylated via Eschweiler-Clarke reaction (formaldehyde/formic acid) or alkylation with methyl iodide to produce 1-benzyl-4-(aminomethyl)piperidine.

Key Data :

StepReagents/ConditionsYieldSource
Dieckmann CondensationMetallic sodium, toluene, reflux78.4%
Reductive AminationNaBH3CN, MeOH, RT85%
MethylationCH3I, K2CO3, DMF90%

Synthesis of 4-Fluorobenzylamine

4-Fluorobenzylamine is prepared via:

  • Gabriel Synthesis : 4-Fluorobenzyl bromide reacts with phthalimide in DMF, followed by hydrazinolysis to liberate the amine.

  • Reduction of Nitrile : 4-Fluorobenzonitrile is reduced using LiAlH4 in dry THF.

Optimization Note : Hydrazinolysis achieves higher purity (>98%) compared to nitrile reduction, which often requires rigorous exclusion of moisture.

Diamide Bond Formation Strategies

Stepwise Amide Coupling via Oxalyl Chloride

  • Monoamide Formation : 1-Benzylpiperidin-4-ylmethylamine reacts with oxalyl chloride in dichloromethane (DCM) at 0°C to form the acid chloride intermediate. Quenching with 4-fluorobenzylamine in the presence of triethylamine (Et3N) yields the diamide.

  • Workup : The crude product is purified via column chromatography (SiO2, ethyl acetate/hexane) or recrystallization from ethanol/water.

Reaction Conditions :

  • Temperature: 0°C → RT

  • Solvent: Anhydrous DCM

  • Base: Et3N (2.5 equiv)

  • Yield: 72%

One-Pot Coupling Using Carbodiimide Reagents

A mixture of oxalic acid, 1-benzylpiperidin-4-ylmethylamine, and 4-fluorobenzylamine is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF. The reaction proceeds at RT for 24 hours.

Advantages :

  • Avoids handling hazardous oxalyl chloride.

  • Higher functional group tolerance.

Limitations :

  • Requires strict stoichiometric control to prevent oligomerization.

  • Yield: 65%.

Alternative Routes and Innovations

Solid-Phase Synthesis

A resin-bound oxalic acid derivative is sequentially coupled with 1-benzylpiperidin-4-ylmethylamine and 4-fluorobenzylamine. Cleavage from the resin (TFA/DCM) provides the diamide in 60% yield.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) accelerates the EDCl/HOBt-mediated coupling, reducing reaction time from 24 hours to 30 minutes with comparable yield (68%).

Analytical Validation and Purification

Chromatographic Methods

  • HPLC : Purity >99% (C18 column, acetonitrile/water gradient).

  • TLC : Rf = 0.45 (ethyl acetate/hexane 1:1).

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 7.32–7.25 (m, 5H, Ar-H), 7.15–7.10 (m, 2H, Ar-H), 6.95–6.90 (m, 2H, Ar-H), 3.75 (s, 2H, CH2N), 3.45 (s, 2H, CH2N), 2.85–2.70 (m, 4H, piperidine-H).

  • MS (ESI) : m/z 383.5 [M+H]+.

Challenges and Optimization Insights

Competing Side Reactions

  • Over-Alkylation : Mitigated by using bulky bases (e.g., DIPEA) instead of Et3N during amide coupling.

  • Oxidation of Piperidine : Avoided by conducting reactions under nitrogen atmosphere.

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Non-polar solvents (DCM, toluene) favor stepwise coupling.

Industrial Scalability Considerations

Cost-Effective Reagents

  • Substituting EDCl with cheaper alternatives like DCC reduces costs but requires extended reaction times.

  • Batch recycling of solvents (e.g., DCM) via distillation improves sustainability .

Q & A

Q. Table 1: Example Synthetic Yields for Analogous Compounds

Intermediate ReactionYield (%)Conditions
Piperidinylmethyl amine formation61–63RT, 24h, Ar atmosphere
Final amidation70–75DMF, EDC/HOBt, 0°C→RT

Basic: What safety precautions are recommended when handling this compound?

Answer:
Based on structural analogs (e.g., piperidine/fluorophenyl derivatives):

  • GHS Hazards : Acute toxicity (Category 4), skin/eye irritation (Category 2). Use nitrile gloves, FFP3 masks, and chemical goggles .
  • Ventilation : Perform reactions in fume hoods to avoid aerosolized particles (TLV: Not established; assume 0.1 mg/m³ as precaution) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Basic: How is the compound characterized post-synthesis?

Answer:
Routine characterization includes:

  • NMR : 1^1H and 13^13C NMR to confirm piperidine ring protons (δ 2.5–3.5 ppm), fluorophenyl aromatic protons (δ 7.1–7.4 ppm), and amide NH signals (δ 8.0–8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+^+ (calc. for C22_{22}H25_{25}FN3_3O2_2: 390.1932) .
  • HPLC : Purity assessment using C18 columns (UV detection at 254 nm; mobile phase: acetonitrile/water + 0.1% TFA) .

Advanced: How can conflicting bioactivity data between similar ethanediamide derivatives be resolved?

Answer:
Contradictions often arise from substituent effects. For example:

  • Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity enhances target binding (e.g., σ1_1 receptor affinity) but reduces solubility, complicating IC50_{50} comparisons .
  • Methodological Adjustments :
    • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently of solubility .
    • Perform molecular dynamics simulations to assess steric clashes caused by benzyl/fluorophenyl groups .

Q. Table 2: Bioactivity Comparison of Analogous Compounds

SubstituentTargetIC50_{50} (nM)Solubility (µg/mL)
4-Fluorophenylσ1_112 ± 315
3,4-Dichlorophenylσ1_18 ± 25

Advanced: What strategies optimize the compound’s pharmacokinetic properties?

Answer:

  • Lipophilicity Reduction : Introduce polar groups (e.g., hydroxyl) to the benzylpiperidine moiety without disrupting piperidine ring planarity .
  • Metabolic Stability : Replace labile methyl groups with trifluoromethyl (e.g., 4-CF3_3 on phenyl) to resist CYP450 oxidation .
  • Prodrug Design : Mask amide groups as esters to enhance oral bioavailability .

Q. Experimental Design :

LogP Optimization : Test analogs via shake-flask method (octanol/water partition coefficients).

Microsomal Assays : Incubate with rat liver microsomes to measure t1/2_{1/2} .

Advanced: How to design experiments to determine the mechanism of action?

Answer:

  • Target Identification :
    • Radioligand Binding Assays : Screen against receptor panels (e.g., σ1_1, μ-opioid) using 3^3H-labeled analogs .
    • CRISPR Knockout Models : Validate target engagement in σ1_1-KO cell lines .
  • Pathway Analysis :
    • Western Blotting : Measure downstream effectors (e.g., ERK phosphorylation) .
    • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

Data Contradiction Analysis : If activity varies between in vitro and in vivo models, assess blood-brain barrier penetration via in situ perfusion assays .

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